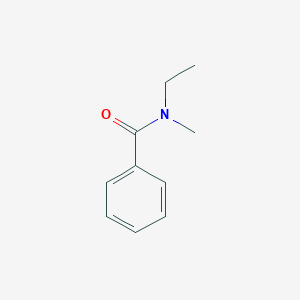

N-Ethyl-N-methyl-benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61260-46-6 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-ethyl-N-methylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-3-11(2)10(12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI Key |

YPHRECOHXALQKL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-Ethyl-N-methyl-benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for N-Ethyl-N-methyl-benzamide, a disubstituted benzamide (B126) with potential applications in pharmaceutical and materials science. The document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data for analogous reactions to guide laboratory synthesis.

Introduction

This compound is a tertiary amide characterized by a benzoyl group attached to a nitrogen atom bearing both an ethyl and a methyl substituent. As with many N,N-disubstituted benzamides, this compound is of interest to researchers for its potential biological activity and as a versatile intermediate in organic synthesis. The amide functionality is a cornerstone of many pharmaceutical compounds, and the specific substitution pattern on the nitrogen atom can significantly influence the molecule's physicochemical properties and biological interactions. This guide focuses on the most prevalent and practical methods for the laboratory-scale synthesis of this target molecule.

Primary Synthesis Method: Acylation of N-Ethyl-N-methyl-amine

The most direct and widely employed method for the synthesis of this compound is the acylation of N-ethyl-N-methyl-amine with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.

Figure 1: Acylation of N-Ethyl-N-methyl-amine with Benzoyl Chloride.

The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol: Acylation (Schotten-Baumann Conditions)

This protocol is adapted from general procedures for the synthesis of N,N-disubstituted benzamides.

Materials:

-

Benzoyl chloride

-

N-Ethyl-N-methyl-amine

-

Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 10%) or triethylamine (B128534) (TEA)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and distillation.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethyl-N-methyl-amine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq.), dissolved in anhydrous dichloromethane, to the stirred amine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data for Analogous Reactions

| Reactants | Coupling Agent/Method | Solvent | Reaction Conditions | Yield (%) | Reference |

| m-Toluic acid, Diethylamine | 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane | 35-40°C, 1.5 hours | 94-95 | [1][2] |

| 3-Toluic acid, N,N-diethylformamide | Copper-based MOF, TBHP | N,N-diethylformamide | 100°C, 3 hours | 95 | [3] |

| 3-Methyl benzoic acid, Diethylamine | Fixed-bed catalyst | Various | 60-550°C, 0.1-5.0 MPa | High | [4] |

Alternative Synthesis Method: Reductive Amination

An alternative approach to forming the C-N bond in this compound involves a two-step sequence starting with reductive amination to form N-ethyl-N-methyl-benzylamine, followed by oxidation. A more direct, albeit less common, conceptual pathway could involve the direct reductive amination of benzaldehyde (B42025) with N-ethyl-N-methyl-amine to form the corresponding tertiary amine, which would then require oxidation to the amide. However, a more practical application of reductive amination in this context is to synthesize the precursor amine.

Figure 2: Reductive Amination followed by Oxidation Pathway.

Experimental Protocol: Reductive Amination (General)

This is a general protocol for the reductive amination of an aldehyde with a secondary amine.[5][6]

Materials:

-

Benzaldehyde

-

N-Ethyl-N-methyl-amine

-

A suitable reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN))

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

To a stirred solution of benzaldehyde (1.0 eq.) in an anhydrous solvent, add N-ethyl-N-methyl-amine (1.0-1.2 eq.).

-

If required, add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting N-ethyl-N-methyl-benzylamine would then be carried forward to an oxidation step to yield the final amide product.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound via the acylation route is depicted below.

Figure 3: General Experimental Workflow for Synthesis and Purification.

Characterization Data for an Analogous Compound

The following table provides spectroscopic data for N,N-diethyl-3-methylbenzamide, which can be used as a reference for the characterization of this compound.[3]

| Spectroscopic Technique | Data for N,N-diethyl-3-methylbenzamide |

| IR (ATR, cm⁻¹) | 2973, 2933, 1628 (C=O) |

| ¹H-NMR (300 MHz, CDCl₃, δ ppm) | 7.31-7.11 (m, 4H, Ar-H), 3.53 & 3.26 (br s, 4H, 2 x N-CH₂), 2.37 (s, 3H, Ar-CH₃), 1.34-0.98 (m, 6H, 2 x CH₃) |

| ¹³C-NMR (75 MHz, CDCl₃, δ ppm) | 171.5 (C=O), 138.2, 137.3, 129.8, 128.2, 126.9, 123.2 (Ar-C), 43.3, 39.2 (N-CH₂), 21.4 (Ar-CH₃), 14.2, 13.0 (CH₃) |

| MS (GC/MS-EI, m/z) | 191 [M⁺] |

Conclusion

The synthesis of this compound is most reliably achieved through the acylation of N-ethyl-N-methyl-amine with benzoyl chloride under basic conditions. This method is high-yielding and utilizes readily available starting materials. While alternative routes such as those involving reductive amination are plausible, the direct acylation method remains the most straightforward and documented approach for this class of compounds. The provided protocols and data for analogous compounds offer a solid foundation for the successful synthesis and characterization of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 3. mdpi.com [mdpi.com]

- 4. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]

- 5. gctlc.org [gctlc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of N-Ethyl-N-methyl-benzamide from Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-N-methyl-benzamide, a tertiary amide of significant interest in organic synthesis and medicinal chemistry. The primary synthetic route detailed herein is the Schotten-Baumann reaction, a robust and widely utilized method for the formation of amides from acyl chlorides and amines. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and the necessary quantitative data for successful synthesis and characterization.

Reaction Overview and Mechanism

The synthesis of this compound from benzoyl chloride and N-ethylmethyl-amine is a classic example of nucleophilic acyl substitution. The reaction, typically performed under Schotten-Baumann conditions, involves the acylation of the secondary amine with the acyl chloride.[1] A base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product.[2]

The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylmethyl-amine attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: A base, such as sodium hydroxide (B78521) or a tertiary amine, removes the proton from the nitrogen atom, yielding the final this compound and the hydrochloride salt of the base.

Figure 1: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.21 | 197.2 |

| N-Ethylmethyl-amine | C₃H₉N | 59.11 | 0.688 | 36-37 |

| Sodium Hydroxide | NaOH | 40.00 | 2.13 | 1388 |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 1.33 | 39.6 |

Table 2: Properties of Product

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | C₁₀H₁₃NO | 163.22 | Colorless to light yellow liquid |

Experimental Protocol

This protocol is based on established Schotten-Baumann reaction conditions for analogous amide syntheses and is expected to provide a high yield of the target product. A yield of approximately 90% can be anticipated based on similar reactions.[2]

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Benzoyl chloride

-

N-Ethylmethyl-amine

-

Sodium hydroxide (or a non-nucleophilic base like triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.

-

Reagent Addition:

-

To the flask, add a solution of N-ethylmethyl-amine (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in 50 mL of water.

-

Alternatively, for a non-aqueous setup, dissolve N-ethylmethyl-amine (1.2 equivalents) and triethylamine (B128534) (1.2 equivalents) in 50 mL of anhydrous dichloromethane (DCM).

-

-

Addition of Acyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

If a biphasic system was used, separate the organic layer. If an aqueous system was used, extract the mixture with DCM (3 x 50 mL).

-

Wash the combined organic layers sequentially with 50 mL of 1 M HCl (to remove excess amine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel if necessary.

Figure 2: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Spectroscopic Data

| Technique | Expected Data |

| Gas Chromatography (GC) | Retention indices on non-polar columns have been reported.[3][4] For example, a Kovats retention index of 1439.62 has been documented on a DB-1 capillary column at 170 °C.[3] |

| ¹H NMR | Expected signals include those for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons of the benzoyl group. Due to restricted rotation around the amide bond, broadening or duplication of the N-alkyl signals may be observed. |

| ¹³C NMR | Expected signals include the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (m/z = 163.22) should be observed. |

Safety Considerations

-

Benzoyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

-

N-Ethylmethyl-amine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Sodium hydroxide is a corrosive solid.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt the protocol based on the specific scale and available equipment, always adhering to safe laboratory practices.

References

An In-depth Technical Guide to the Acylation of N-ethyl-N-methylamine

This guide provides comprehensive protocols and technical details for the acylation of N-ethyl-N-methylamine, a common synthetic transformation in pharmaceutical and chemical research. The acylation of secondary amines is a fundamental method for the formation of N,N-disubstituted amides. This reaction is crucial for introducing acyl groups into molecules, which can modulate their biological activity, physicochemical properties, and serve as key intermediates in multi-step syntheses.

The core of this process is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of N-ethyl-N-methylamine attacks the electrophilic carbonyl carbon of an acylating agent.[1][2] The most common and efficient acylating agents for this purpose are acyl chlorides and acid anhydrides.[3]

The reaction is typically performed under Schotten-Baumann or modified conditions.[4][5] Classic Schotten-Baumann conditions involve a two-phase system, often an organic solvent like dichloromethane (B109758) and an aqueous base (e.g., sodium hydroxide) to neutralize the acidic byproduct.[6][7] A common modification employs an aprotic organic solvent and an organic base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger.[3][8] This approach is particularly useful for preventing unwanted hydrolysis of the acylating agent and is detailed in the protocols below.

General Reaction Mechanism

The acylation proceeds via a nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The secondary amine, N-ethyl-N-methylamine, acts as a nucleophile and attacks the carbonyl carbon of the acylating agent (acyl chloride or anhydride). This forms a tetrahedral intermediate where the nitrogen atom bears a positive charge and the carbonyl oxygen has a negative charge.[3][9]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the leaving group—a chloride ion (from an acyl chloride) or a carboxylate ion (from an acid anhydride).[1][10]

-

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final N,N-disubstituted amide product along with a salt of the base.[3][5]

Experimental Protocols

The following sections provide detailed methodologies for the acylation of N-ethyl-N-methylamine using both an acyl chloride and an acid anhydride (B1165640).

Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes the synthesis of N-ethyl-N-methylacetamide using acetyl chloride as the acylating agent and triethylamine as the base.

Materials and Reagents:

-

N-ethyl-N-methylamine (1.0 equivalent)

-

Acetyl Chloride (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-N-methylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).[8]

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[8]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethyl-N-methylacetamide.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel if necessary.[8]

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol details the synthesis of N-ethyl-N-methylacetamide using acetic anhydride. An organic base is included to accelerate the reaction and neutralize the carboxylic acid byproduct.

Materials and Reagents:

-

N-ethyl-N-methylamine (1.0 equivalent)

-

Acetic Anhydride (1.2 equivalents)

-

Triethylamine (1.5 equivalents)[8]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask with a magnetic stirrer, dissolve N-ethyl-N-methylamine (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.5 eq.).[8]

-

Cooling: Cool the solution to 0 °C in an ice bath.[8]

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred reaction mixture.[8]

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[8] Reactions with anhydrides are generally slower than with acyl chlorides.[11]

-

Monitoring: Monitor the reaction's progress by TLC.

-

Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[8]

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-ethyl-N-methylacetamide by vacuum distillation or flash column chromatography as required.

Data Presentation

The following table summarizes typical reaction parameters for the acylation of N-ethyl-N-methylamine. Yields for these reactions are generally high, often exceeding 90% with proper technique.

| Acylating Agent | Product | Solvent | Base | Reaction Time (h) | Temp. (°C) | Typical Yield (%) |

| Acetyl Chloride | N-ethyl-N-methylacetamide | Dichloromethane | Triethylamine | 2–3 | 0 to RT | >95 |

| Acetic Anhydride | N-ethyl-N-methylacetamide | Dichloromethane | Triethylamine | 2–4 | 0 to RT | >95[8] |

| Benzoyl Chloride | N-benzoyl-N-ethyl-N-methylamine | Dichloromethane | Triethylamine | 3–5 | 0 to RT | >95[8] |

Visualizations

General Reaction Scheme

The diagram below illustrates the general chemical transformation for the acylation of N-ethyl-N-methylamine with an acyl halide.

Caption: General reaction for N-acylation of N-ethyl-N-methylamine.

Experimental Workflow

This workflow diagram outlines the key steps from reaction setup to the isolation of the purified product.

Caption: Typical experimental workflow for N-acylation.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. ncert.nic.in [ncert.nic.in]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide: Chemical Properties and Structure

This guide provides a detailed overview of the chemical and structural properties of N-Ethyl-N-methyl-benzamide, tailored for researchers, scientists, and professionals in drug development. It covers key identifiers, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and Identification

This compound is a tertiary amide featuring a benzoyl group attached to a nitrogen atom, which is further substituted with both an ethyl and a methyl group.[1] This structure influences its chemical reactivity and physical properties.

Key identification and structural data are summarized below:

Physicochemical Properties

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 163.22 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Water Solubility | Low | [1] |

| Kovats Retention Index | Standard non-polar: 1439.62, 1459.87Semi-standard non-polar: 1461.71, 1482.2Standard polar: 2370.92, 2391.82, 2412.54 | [2] |

Synthesis Methodology

This compound can be synthesized through several standard organic chemistry routes.[1] A common and effective method is the acylation of N-ethyl-N-methylamine with benzoyl chloride, a classic example of nucleophilic acyl substitution.

Experimental Protocol: Acylation of N-ethyl-N-methylamine

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

N-ethyl-N-methylamine

-

Benzoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) or an excess of N-ethyl-N-methylamine

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : A flame-dried round-bottom flask is charged with N-ethyl-N-methylamine (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride : Benzoyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the stirred amine solution. The temperature should be maintained below 10 °C during the addition. The use of a base (like triethylamine, 1.2 equivalents) is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Reaction Progression : After the complete addition of benzoyl chloride, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with 5% HCl to remove excess amine and the base, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation : The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product of high purity.

Caption: Synthesis workflow for this compound via acylation.

References

Molecular weight and formula of N-Ethyl-N-methyl-benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Ethyl-N-methyl-benzamide, a substituted benzamide (B126) with potential applications in chemical synthesis and biological systems. This document outlines its fundamental chemical properties, detailed synthesis protocols, and metabolic pathways, presenting the information in a format tailored for research and development professionals.

Core Compound Properties

This compound is an organic compound classified as a tertiary amide.[1] Its structure, featuring a benzene (B151609) ring connected to an amide group substituted with both an ethyl and a methyl group, dictates its chemical reactivity and physical characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [2] |

| IUPAC Name | N-ethyl-N-methylbenzamide | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Low solubility in water; soluble in organic solvents | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. One of the most common and direct methods is the acylation of an amine with an acyl chloride.

Experimental Protocol: Acylation of N-ethyl-N-methylamine

This protocol details the synthesis of this compound via the reaction of benzoyl chloride with N-ethyl-N-methylamine.

Materials:

-

Benzoyl chloride

-

N-ethyl-N-methylamine

-

Triethylamine (B128534) or pyridine (B92270) (as a base)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-ethyl-N-methylamine and a base (such as triethylamine or pyridine) in dichloromethane (DCM). The base is used to neutralize the HCl byproduct of the reaction.[1]

-

Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is to control the exothermic nature of the reaction.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride, dissolved in a small amount of DCM, to the stirred amine solution using a dropping funnel. The slow addition helps to manage the reaction rate and temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then with brine to remove the base and any water-soluble byproducts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the dichloromethane, yielding the crude this compound.

-

Further purification can be achieved through column chromatography or distillation if necessary.

-

Below is a diagram illustrating the general workflow for this synthesis.

Caption: A flowchart of the synthesis of this compound.

Biological Activity and Metabolic Pathway

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, the metabolism of related benzamides has been studied. These studies provide a likely metabolic fate for this compound in biological systems. Interaction studies often focus on the binding affinity of such compounds with various enzymes and receptors.

The primary metabolic pathway for similar benzamides involves an initial oxidative dealkylation followed by enzymatic hydrolysis. The resulting benzoic acid is then conjugated for excretion.

The diagram below illustrates a proposed metabolic pathway for this compound based on the metabolism of structurally related compounds.

Caption: A diagram of the proposed metabolic breakdown of this compound.

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its biological activities and potential as a lead compound in drug discovery is warranted.

References

Spectroscopic Profile of N-Ethyl-N-methyl-benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary amide, N-Ethyl-N-methyl-benzamide (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ). Due to the limited availability of directly published complete spectra for this specific compound, this document presents a combination of data from spectral databases and reasoned predictions based on the analysis of closely related analogs. Detailed experimental protocols are provided to enable the replication and verification of these findings.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted aromatic amide. Its structure, featuring a benzoyl group attached to a nitrogen atom bearing both an ethyl and a methyl group, gives rise to characteristic spectroscopic signatures. The primary analytical techniques discussed herein—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—provide complementary information for the unequivocal identification and characterization of this molecule.

A general workflow for the spectroscopic analysis of this compound is outlined below.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to restricted rotation around the amide C-N bond, the protons on the N-ethyl and N-methyl groups can exist in different chemical environments, potentially leading to broadened or distinct signals, especially at lower temperatures.

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | m | 5H | Aromatic protons |

| ~3.4 | q | 2H | -N-CH₂ -CH₃ |

| ~3.0 | s | 3H | -N-CH₃ |

| ~1.2 | t | 3H | -N-CH₂-CH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (Amide Carbonyl) |

| ~137 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~42 | -N-CH₂ -CH₃ |

| ~35 | -N-CH₃ |

| ~13 | -N-CH₂-CH₃ |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required. A pulse angle of 30 degrees and a relaxation delay of 2 seconds are commonly used.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the amide carbonyl group.

IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970, ~2930 | Medium | Aliphatic C-H stretch |

| ~1630 | Strong | C=O stretch (amide) |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1250 | Medium | C-N stretch |

| ~700, ~750 | Strong | Aromatic C-H bend (out-of-plane) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The NIST WebBook provides gas chromatography data for this compound, including Kovats retention indices.[1]

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment (Predicted) |

| 163 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 58 | Medium | [CH₃N=CHCH₃]⁺ |

The fragmentation of this compound upon electron ionization is expected to proceed through characteristic pathways for amides.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

This technical guide provides a detailed summary of the expected and available spectroscopic data for this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development for the identification, characterization, and quality control of this compound. The provided visualizations offer a clear representation of the analytical workflow and expected molecular fragmentation.

References

N-Ethyl-N-methyl-benzamide: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-Ethyl-N-methyl-benzamide (CAS No. 61260-46-6). Due to the limited availability of direct quantitative experimental data in public literature, this document synthesizes information from structurally related compounds and theoretical predictions to outline its expected physicochemical properties. Furthermore, this guide presents detailed experimental protocols for determining solubility and conducting forced degradation studies, empowering researchers to generate precise data for their specific applications. The primary degradation pathway for this compound is identified as hydrolysis, with potential for oxidative and photolytic degradation under stress conditions.

Introduction

This compound is a tertiary amide with the molecular formula C₁₀H₁₃NO.[1][2] Its structure, featuring a benzoyl group attached to a nitrogen atom bearing both an ethyl and a methyl substituent, dictates its chemical properties. As an N,N-disubstituted amide, it is expected to exhibit greater stability compared to primary and secondary amides due to steric hindrance around the carbonyl group, which reduces susceptibility to nucleophilic attack.[3] An understanding of its solubility and stability is critical for applications in drug development, chemical synthesis, and materials science, where these parameters influence formulation, reaction kinetics, bioavailability, and storage conditions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. These values are primarily computed predictions from chemical databases and provide a baseline for experimental work.[1][4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [5] |

| CAS Number | 61260-46-6 | [1] |

| IUPAC Name | N-ethyl-N-methylbenzamide | [1] |

| LogP (Octanol/Water) | Predicted Value | [4] |

| Water Solubility | Predicted: Low; Log10WS (mol/L): Predicted | [4][5] |

Solubility Profile

Direct experimental quantitative solubility data for this compound is not widely available. However, based on its structure and the properties of analogous compounds like N-methylbenzamide, a qualitative solubility profile can be predicted.[5][6] The presence of a polar amide group and a nonpolar aromatic ring suggests solubility in a range of organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | Low / Sparingly Soluble | The hydrophobic benzene (B151609) ring and alkyl chains likely dominate over the polar contribution of the amide group, leading to limited aqueous solubility.[5] |

| Polar Protic | Methanol, Ethanol | Soluble | The amide group can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of the solvents. Similar compounds like N-methylbenzamide are soluble in alcohols.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Soluble | These solvents can effectively solvate the polar amide group through dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Sparingly to Insoluble | The significant difference in polarity between the amide and non-polar solvents limits miscibility.[6] |

Stability and Degradation Pathways

Amide bonds are generally stable; however, they are susceptible to degradation under certain conditions.[7] As an N,N-disubstituted amide, this compound is more resistant to hydrolysis than primary or secondary amides.[3] The primary degradation pathways are expected to be hydrolysis, with potential for oxidation and photolysis under forced conditions.

Hydrolysis

The most common degradation pathway for amides is hydrolysis, which can be catalyzed by acid or base.[8] Under these conditions, the amide bond is cleaved to yield benzoic acid and N-ethyl-N-methylamine.[5] This is supported by metabolic studies of the similar compound N-ethylbenzamide, which is metabolized in vivo via hydrolysis to benzoic acid and ethylamine.[9]

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidation

While amides are generally stable to oxidation, forced conditions using strong oxidizing agents (e.g., hydrogen peroxide) could potentially lead to degradation, such as N-dealkylation or oxidation of the aromatic ring.

Photodegradation

Aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to the degradation of this compound. Studies on the related compound N,N-diethyl-m-toluamide (DEET) have shown that photocatalytic degradation can occur, involving reactions on both the aromatic ring and the alkyl side chains.[10]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability.

Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, acetonitrile) to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its response to a calibration curve prepared with standards of known concentrations. This concentration represents the equilibrium solubility.

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Caption: Workflow for forced degradation studies.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

-

Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60°C) in a stability chamber.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: Neutralize the acidic and basic samples. Quench the oxidative reaction if necessary.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. Mass balance should be assessed to ensure all degradation products are accounted for.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented, this guide provides a robust framework for understanding its expected properties based on its chemical structure and comparison with related compounds. It is anticipated to have low aqueous solubility and good solubility in polar organic solvents. Its N,N-disubstituted amide structure confers significant stability, with hydrolysis being the most probable degradation pathway under acidic or basic conditions. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the solubility and stability profiles, which are essential for the successful application of this compound in research and development.

References

- 1. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. fiveable.me [fiveable.me]

- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Buy this compound | 61260-46-6 [smolecule.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide

For Researchers, Scientists, and Drug Development Professionals

Core Identification: CAS Number and Chemical Identity

N-Ethyl-N-methyl-benzamide is a disubstituted amide derivative of benzoic acid. Its unique identification in chemical literature and databases is primarily through its CAS number.

This identifier is crucial for unambiguous database searches and procurement. Further identification details are summarized in the table below.

Quantitative Data Summary

This section provides a compilation of the available quantitative data for this compound. It is important to note that while spectral and chromatographic data are available, key physical properties such as boiling point and melting point are not consistently reported in the literature.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO | [2] |

| Molecular Weight | 163.22 g/mol | [2] |

| IUPAC Name | N-ethyl-N-methylbenzamide | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Solubility | Low solubility in water; soluble in organic solvents | [2] |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Density | Not available | [3] |

Table 2: Chromatographic Data (Kovats Retention Index)[1]

| Column Type | Active Phase | Temperature (°C) | Retention Index (I) |

| Standard non-polar | DB-1 | 170 | 1439.62 |

| Standard non-polar | DB-1 | 190 | 1459.87 |

| Semi-standard non-polar | DB-5 | 170 | 1461.71 |

| Semi-standard non-polar | DB-5 | 190 | 1482.20 |

| Standard polar | DB-Wax | 170 | 2370.92 |

| Standard polar | DB-Wax | 190 | 2391.82 |

| Standard polar | DB-Wax | 210 | 2412.54 |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and application of this compound. Below are representative protocols for its synthesis and a potential application in polymer chemistry.

Synthesis of this compound via Acylation of an Amine

This protocol describes a standard method for the synthesis of this compound by the acylation of N-ethylmethylamine with benzoyl chloride. This is a common and efficient method for forming amide bonds.

Materials:

-

N-ethylmethylamine

-

Benzoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-ethylmethylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution to act as a base to neutralize the HCl byproduct.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Relevance in Drug Development and Signaling Pathways

While direct biological signaling pathways for this compound are not extensively documented, the broader class of benzamide (B126) derivatives has significant applications in drug discovery. This is particularly relevant for professionals in this field.

Benzamides as Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Many benzamide derivatives have been identified as potent inhibitors of the Hh pathway, often by targeting the Smoothened (Smo) receptor.

The general mechanism involves the binding of the Hh ligand to its receptor, Patched (PTCH1), which relieves the inhibition of Smoothened (SMO). SMO then transduces the signal, leading to the activation of GLI transcription factors and subsequent gene expression changes that promote cell proliferation and survival. Benzamide-based inhibitors can bind to SMO, preventing its activation and thereby blocking the downstream signaling cascade.

References

An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide: Properties, Synthesis, and Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-methyl-benzamide, a tertiary amide derivative of benzoic acid, is a versatile organic compound with emerging applications in material science and analytical chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and potential research applications. While direct biological studies on this compound are limited, this document explores the functional relevance of the benzamide (B126) scaffold by examining related compounds, particularly in the context of their nematicidal activity through the inhibition of succinate (B1194679) dehydrogenase. Detailed experimental protocols for its synthesis and potential use in dye formulations, thermoset resins, and metal ion sensing are provided to facilitate further research and development.

Physicochemical Properties

This compound (C₁₀H₁₃NO) is a colorless to light yellow liquid with low solubility in water but good solubility in organic solvents.[1] Its chemical structure, featuring a benzene (B151609) ring attached to an amide group with ethyl and methyl substituents on the nitrogen atom, dictates its chemical reactivity and physical characteristics.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3][4][5] |

| Molecular Weight | 163.22 g/mol | [1][2][3][4][5] |

| IUPAC Name | N-ethyl-N-methylbenzamide | [2][4] |

| CAS Number | 61260-46-6 | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Low in water; soluble in organic solvents | [1] |

| Kovats Retention Index (Standard non-polar) | 1439.62, 1459.87 | [2][4] |

| Kovats Retention Index (Semi-standard non-polar) | 1461.71, 1482.2 | [2][4] |

| Kovats Retention Index (Standard polar) | 2370.92, 2391.82, 2412.54 | [2][4] |

Synthesis of this compound

This compound can be synthesized through several methods, with the acylation of N-ethyl-N-methylamine using benzoyl chloride being a common laboratory-scale approach.[1]

Experimental Protocol: Acylation of N-ethyl-N-methylamine

Materials:

-

Benzoyl chloride

-

N-ethyl-N-methylamine

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

-

Triethylamine (B128534) or pyridine (B92270) (as a base)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N-ethyl-N-methylamine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise from the addition funnel to the stirred amine solution. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow

Potential Research Applications

Material Science: Enhancing Polymer Properties

This compound has shown utility as a component in thermoset resins, where it can enhance the mechanical and thermal properties of the final polymer.

-

Thermoset Resins: Incorporation of this compound into epoxy resin systems has been reported to increase the bulk modulus by 20-35%.[1] This is attributed to the reduction of polymer chain mobility through steric hindrance and polar interactions, leading to a more rigid network structure that resists thermal degradation and creep.[1]

Experimental Protocol: Evaluation in Thermoset Resins

-

Formulation: Prepare a series of epoxy resin formulations containing varying weight percentages of this compound (e.g., 0%, 1%, 2.5%, 5%).

-

Curing: Mix the resin, curing agent, and this compound thoroughly and cure the mixture according to the manufacturer's instructions for the specific resin system (e.g., at a specified temperature for a set duration).

-

Mechanical Testing: Prepare standardized test specimens from the cured polymer plaques. Conduct mechanical tests such as tensile testing (ASTM D638), flexural testing (ASTM D790), and dynamic mechanical analysis (DMA) to determine properties like modulus, strength, and glass transition temperature.

-

Thermal Analysis: Use thermogravimetric analysis (TGA) to evaluate the thermal stability and degradation profile of the modified resins.

Analytical Chemistry: Metal Ion Sensing

The benzamide functional group can act as a ligand for metal ions, making this compound and its derivatives potential candidates for use in metal ion detection systems.[6] While specific studies on this compound are limited, related N-alkyl-bis-o-aminobenzamides have been synthesized on a solid phase and labeled with a fluorescent dansyl group for the recognition of metal ions like Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, and Zn²⁺.

Experimental Protocol: Screening for Metal Ion Sensing (Generalized)

-

Sensor Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

-

Metal Ion Solutions: Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or the same organic solvent.

-

Spectroscopic Analysis:

-

In a cuvette, place a fixed concentration of the this compound solution.

-

Add an excess of a specific metal ion solution.

-

Record the UV-Vis absorption and/or fluorescence emission spectra.

-

A significant and selective change in the spectral properties in the presence of a particular metal ion indicates a sensing event.

-

-

Titration and Stoichiometry: For responsive metal ions, perform a spectroscopic titration by incrementally adding the metal ion solution to the sensor solution to determine the binding affinity and stoichiometry (e.g., using a Job's plot).

Agrochemicals: Nematicidal Activity (by Analogy)

While there is no direct evidence of this compound's nematicidal activity, a class of related compounds, the pyridinyl ethyl benzamides, which includes the commercial nematicide and fungicide Fluopyram, demonstrates potent activity against plant-parasitic nematodes.[1][3][7] The mechanism of action for Fluopyram is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[3][8][9][10] This inhibition disrupts cellular energy production (ATP synthesis) and the formation of essential metabolic precursors, ultimately leading to the death of the nematode.[8]

Signaling Pathway: Inhibition of Succinate Dehydrogenase

The following diagram illustrates the proposed mechanism of action for benzamide-based nematicides that target succinate dehydrogenase.

Experimental Protocol: Nematicidal Activity Assay (In Vitro)

-

Nematode Culture: Culture a susceptible species of root-knot nematode (e.g., Meloidogyne incognita) on a suitable host plant (e.g., tomato).

-

Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in water.

-

Assay:

-

In a 96-well plate, add a suspension of second-stage juveniles (J2) of the nematodes to each well.

-

Add the different concentrations of the test compound to the wells. Include a solvent control and a positive control (a known nematicide like Fluopyram).

-

Incubate the plate at a suitable temperature (e.g., 25°C) for 24-72 hours.

-

-

Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the EC₅₀ (half-maximal effective concentration) value.

Conclusion

This compound is a compound with established utility in material science and potential for development in analytical chemistry. While its direct biological activity remains largely unexplored, the well-documented nematicidal properties of structurally related benzamides, acting through the inhibition of succinate dehydrogenase, provide a compelling rationale for investigating this compound and its derivatives as potential agrochemical agents. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore and exploit the properties of this versatile molecule.

References

- 1. Recent Advances in Nematicides and Their Modes of Action | MDPI [mdpi.com]

- 2. fao.org [fao.org]

- 3. endsdhi.com [endsdhi.com]

- 4. This compound | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethyl-N-methyl-benzamide: A Comprehensive Technical Guide for Chemical Intermediates in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of N-Ethyl-N-methyl-benzamide, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document provides a detailed overview of its chemical and physical properties, synthesis methodologies, and its role as a scaffold in the development of novel therapeutics, particularly as neurokinin receptor antagonists.

Chemical and Physical Properties

This compound is a tertiary benzamide (B126) with the molecular formula C₁₀H₁₃NO. Its chemical structure, consisting of a benzene (B151609) ring attached to an N-ethyl-N-methylaminocarbonyl group, imparts a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| IUPAC Name | N-ethyl-N-methylbenzamide | [1] |

| CAS Number | 61260-46-6 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Low solubility in water, soluble in organic solvents | |

| LogP (octanol/water) | 1.779 (Crippen Calculated) | [3] |

Spectroscopic Data

Table 2: Representative Spectroscopic Data (for N,N,4-trimethylbenzamide)

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, N-methyl protons, and the aromatic methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, N-methyl carbon, and the aromatic methyl carbon. |

| IR Spectroscopy | Strong absorption band for the C=O (amide) stretching vibration (~1630-1680 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry. The most common and direct approach involves the acylation of N-ethylmethylamine with benzoyl chloride.

General Synthesis Workflow

The general workflow for the synthesis of this compound via acylation is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Schotten-Baumann Conditions)

This protocol describes the synthesis of this compound from benzoyl chloride and N-ethylmethylamine.[4]

Materials:

-

Benzoyl chloride

-

N-Ethylmethylamine

-

Triethylamine (B128534) (or other non-nucleophilic base)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.

-

To the flask, add a solution of N-ethylmethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to a dropping funnel.

-

Add the benzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess amines, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure product.

Chemical Reactivity

This compound undergoes typical reactions of tertiary amides.

-

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to benzoic acid and N-ethylmethylamine.

-

Reduction: The amide can be reduced to the corresponding amine, N-benzyl-N-methylethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Directed Ortho Metalation: The benzamide moiety can direct ortho-lithiation, allowing for the introduction of substituents at the position ortho to the amide group.

Application in Drug Development: Neurokinin Receptor Antagonists

A significant application of the benzamide scaffold, including this compound derivatives, is in the development of neurokinin (NK) receptor antagonists.[5] These receptors, particularly the NK1 receptor, are involved in various physiological processes, including pain transmission, inflammation, and emesis.[6]

Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, Substance P (SP).[3] The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq and Gs alpha subunits of the heterotrimeric G-protein.[3][7][8] This leads to the activation of downstream effectors such as phospholipase C (PLC) and adenylyl cyclase (AC), resulting in the generation of second messengers like inositol (B14025) triphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP).[3][8] These signaling pathways ultimately modulate cellular responses, including cell proliferation, migration, and anti-apoptotic effects.[7] Benzamide-based antagonists block the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream signaling events.

Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of benzamide antagonists.

Workflow for Synthesis and Screening of Benzamide-Based NK1 Receptor Antagonists

The development of novel NK1 receptor antagonists from a benzamide core follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Workflow for the synthesis and screening of benzamide-based NK1 receptor antagonists.

This iterative process of synthesis, screening, and structure-activity relationship (SAR) studies allows for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile of physical, chemical, and spectroscopic properties. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the construction of more complex molecules. Of particular importance is its application as a core scaffold in the design and synthesis of neurokinin receptor antagonists, highlighting its potential in the development of novel therapeutics for a range of disorders. This guide provides a foundational understanding of this compound for researchers and professionals engaged in synthetic chemistry and drug discovery.

References

- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 2. This compound [webbook.nist.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Aromatic Amide Analytes in Pharmaceutical Formulations Using N-Ethyl-N-methyl-benzamide as an Internal Standard by HPLC

Introduction

In pharmaceutical quality control and drug development, accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The use of an internal standard (IS) in HPLC analysis can significantly improve the accuracy and precision of quantification by correcting for variations in injection volume, sample preparation, and instrument response.[1][2][3]

This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantification of a model aromatic amide analyte in a pharmaceutical formulation using N-Ethyl-N-methyl-benzamide as an internal standard. This compound is an ideal internal standard for this application due to its structural similarity to many aromatic amide APIs, chemical stability, and chromatographic behavior.[4][5] Its properties ensure that it behaves similarly to the analyte during sample processing and chromatographic analysis, leading to reliable quantification.[6]

Selection of Internal Standard

The choice of this compound as an internal standard is based on the following key criteria:

-

Structural Similarity: It possesses a benzamide (B126) core structure, similar to many pharmaceutical compounds, ensuring comparable extraction efficiency and chromatographic retention behavior.

-

Commercial Availability and Purity: this compound is readily available in high purity.

-

Chemical Stability: It is a stable compound that does not degrade under typical HPLC and sample preparation conditions.

-

Chromatographic Resolution: It can be baseline resolved from common aromatic amide analytes and potential impurities under standard reversed-phase conditions.

-

Absence in Sample Matrix: It is not an endogenous component in pharmaceutical formulations.

Experimental

Materials and Reagents:

-

This compound (Internal Standard, >99% purity)

-

Aromatic Amide Analyte (>99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (0.1%)

-

Methanol (B129727) (HPLC grade)

-

Placebo formulation

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Protocols

1. Preparation of Standard Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the aromatic amide analyte and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-